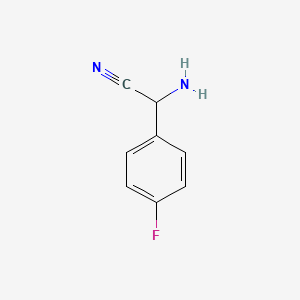

2-Amino-2-(4-fluorophenyl)acetonitrile

説明

Significance and Research Context of α-Aminonitriles in Synthetic Organic Chemistry

α-Aminonitriles are a class of organic compounds characterized by an amino group and a nitrile group attached to the same carbon atom. Their significance in synthetic organic chemistry is well-established, primarily due to their versatility as synthetic intermediates. uni-mainz.de They serve as crucial building blocks for the synthesis of a wide array of more complex molecules, including α-amino acids, various heterocyclic compounds, and alkaloids. uni-mainz.de

The reactivity of α-aminonitriles allows them to participate in a variety of chemical transformations. uni-mainz.de One of the most notable reactions involving α-aminonitriles is the Strecker synthesis, a classic method for the synthesis of amino acids. mdpi.com This reaction, first reported in 1850, involves the treatment of an aldehyde or ketone with ammonia (B1221849) and hydrogen cyanide to form an α-aminonitrile, which can then be hydrolyzed to the corresponding amino acid. mdpi.com Modern variations of the Strecker reaction and other synthetic routes continue to be developed, highlighting the ongoing importance of α-aminonitriles in organic synthesis. mdpi.comorganic-chemistry.org Their utility extends to the preparation of biologically active compounds, making them valuable targets for synthetic chemists. researchgate.net

Role of Fluorinated Organic Compounds in Contemporary Chemical and Pharmaceutical Sciences

The introduction of fluorine into organic molecules can have a profound impact on their physical, chemical, and biological properties. tandfonline.comchemxyne.com Fluorine is the most electronegative element, and its small size allows it to often replace hydrogen in a molecule without causing significant steric hindrance. nih.gov These properties have made fluorinated organic compounds increasingly important in medicinal chemistry and materials science.

In the pharmaceutical industry, the strategic incorporation of fluorine atoms into drug candidates can lead to improved metabolic stability, enhanced binding affinity to target proteins, and altered physicochemical properties such as lipophilicity and pKa. tandfonline.comresearchgate.net These modifications can ultimately result in drugs with better efficacy and pharmacokinetic profiles. chemxyne.com It is estimated that approximately 20% of all pharmaceuticals on the market contain fluorine. nih.gov The C-F bond is stronger than a C-H bond, making it more resistant to metabolic oxidation and thereby increasing the drug's half-life. tandfonline.com The unique properties of fluorine have led to the development of numerous fluorinated drugs, including anticancer agents, antidepressants, and anti-inflammatory agents. chemxyne.com

Overview of Academic Research Trajectories for 2-Amino-2-(4-fluorophenyl)acetonitrile

Academic research on this compound is situated at the confluence of α-aminonitrile chemistry and the study of fluorinated organic compounds. Investigations into this specific molecule are often driven by its potential as a precursor to novel fluorinated amino acids and other biologically active molecules. Researchers are exploring efficient synthetic routes to this compound and investigating its reactivity in various chemical transformations. Its structural similarity to other aminonitriles that have shown biological activity, such as antimicrobial and anticancer properties, suggests that this compound and its derivatives could also possess interesting pharmacological profiles. researchgate.netnih.gov

Structure

2D Structure

特性

IUPAC Name |

2-amino-2-(4-fluorophenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4,8H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAEXHZOJAUQXNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C#N)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20371022 | |

| Record name | 2-Amino-2-(4-fluorophenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56464-70-1 | |

| Record name | 2-Amino-2-(4-fluorophenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-2-(4-fluorophenyl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical and Physical Properties

2-Amino-2-(4-fluorophenyl)acetonitrile is a solid at room temperature with a melting point ranging from 155-157°C. echemi.comchemicalbook.comoakwoodchemical.com Its molecular formula is C8H7FN2, and it has a molecular weight of 150.15 g/mol . echemi.comscbt.com

Below is a table summarizing some of the key physical and chemical properties of this compound:

| Property | Value |

| Molecular Formula | C8H7FN2 echemi.comscbt.com |

| Molecular Weight | 150.15 g/mol echemi.com |

| Melting Point | 155-157°C echemi.comchemicalbook.comoakwoodchemical.com |

| Boiling Point | 237.6ºC at 760mmHg echemi.com |

| Density | 1.208 g/cm³ echemi.com |

| Flash Point | 97.5ºC echemi.com |

| Refractive Index | 1.544 echemi.com |

| CAS Number | 56464-70-1 echemi.comscbt.com |

Synthesis and Reactivity

The synthesis of α-aminonitriles, including 2-Amino-2-(4-fluorophenyl)acetonitrile, can be achieved through various methods. The Strecker reaction is a prominent one-pot, three-component condensation of a carbonyl compound, an amine, and a cyanide source. mdpi.comorganic-chemistry.org In the case of this compound, this would typically involve 4-fluorobenzaldehyde (B137897), ammonia (B1221849), and a cyanide salt.

Other synthetic strategies include the cyanation of imines and the α-cyanation of amines. organic-chemistry.org Recent research has focused on developing more efficient and environmentally benign synthetic methods, including the use of organocatalysts and photocatalysts. mdpi.comresearchgate.net

The reactivity of this compound is characteristic of α-aminonitriles. The nitrile group can be hydrolyzed to a carboxylic acid, leading to the formation of the corresponding α-amino acid, 2-amino-2-(4-fluorophenyl)acetic acid. The amino group can undergo various reactions, such as acylation and alkylation. The presence of the fluorine atom on the phenyl ring can influence the reactivity of the molecule through its electronic effects.

Applications in Research

Classical and Established Synthetic Pathways

The traditional routes to α-aminonitriles are dominated by the Strecker synthesis, a versatile and economical method first reported in 1850. mdpi.comnih.govnumberanalytics.com This reaction and subsequent transformations of the nitrile product form the bedrock of α-aminonitrile chemistry.

The Strecker synthesis is a one-pot, three-component reaction that combines an aldehyde (or ketone), ammonia (B1221849), and a cyanide source to produce an α-aminonitrile. numberanalytics.comwikipedia.org For the synthesis of this compound, the starting aldehyde would be 4-fluorobenzaldehyde (B137897). The classical protocol gives racemic mixtures of α-amino acids upon hydrolysis. wikipedia.org

The reaction mechanism proceeds in two main stages: numberanalytics.commedschoolcoach.commasterorganicchemistry.com

Imine Formation : The process begins with the reaction between the aldehyde (4-fluorobenzaldehyde) and ammonia. The carbonyl oxygen is first protonated by a mild acid (like ammonium (B1175870) chloride, which also serves as the ammonia source), enhancing the electrophilicity of the carbonyl carbon. medschoolcoach.commasterorganicchemistry.com Ammonia then acts as a nucleophile, attacking the carbonyl carbon. wikipedia.orgmedschoolcoach.com Subsequent proton exchange and dehydration lead to the formation of an iminium ion intermediate, which deprotonates to form an imine. wikipedia.orgmedschoolcoach.comchula.ac.th

Cyanide Addition : A cyanide ion (from sources like KCN, HCN, or TMSCN) then performs a nucleophilic attack on the electrophilic imine carbon. medschoolcoach.commasterorganicchemistry.com This step results in the formation of the final α-aminonitrile product, this compound. wikipedia.orgmedschoolcoach.com

While effective, the classical Strecker synthesis often involves the use of highly toxic cyanide salts like KCN or gaseous HCN, posing significant handling risks. tandfonline.comacs.org Modified versions have been developed to circumvent these issues, for instance, using trimethylsilyl (B98337) cyanide (TMSCN) as a safer cyanide source. tandfonline.com

The primary utility of α-aminonitriles like this compound lies in their role as precursors to α-amino acids. organic-chemistry.orgacs.org The most common transformation is the hydrolysis of the nitrile group to a carboxylic acid. wikipedia.orgmasterorganicchemistry.com

This hydrolysis is typically conducted under acidic or basic aqueous conditions. masterorganicchemistry.commasterorganicchemistry.com The mechanism under acidic conditions involves the protonation of the nitrile nitrogen, making the carbon atom more susceptible to nucleophilic attack by water. wikipedia.orgmasterorganicchemistry.com A series of proton transfers and further attack by water leads to the elimination of ammonia and the formation of the carboxylic acid group, yielding the corresponding α-amino acid (in this case, 4-fluorophenylglycine). wikipedia.orgmasterorganicchemistry.com

However, direct hydrolysis can sometimes be challenging. For sterically hindered aminonitriles, such as 2-aminoadamantane-2-carbonitrile, harsh conditions are required which may be unsuccessful. researchgate.net In such cases, facilitated hydrolysis methods have been developed. One approach involves protecting the amino group, for instance by benzoylation, followed by acid hydrolysis of the nitrile to the α-benzamido acid, and subsequent deprotection to the α-amino acid. researchgate.net

Beyond hydrolysis, the nitrile and amino functionalities of these precursors allow for a range of subsequent transformations. For example, they can be used in the synthesis of nitrogen-containing heterocycles like imidazoles and oxazoles. derpharmachemica.comnih.gov Before hydrolysis, α-aminonitriles can also react with aminothiols to form dipeptides, a process considered relevant in prebiotic chemistry. nih.gov

Modern and Sustainable Synthesis Protocols

Recent advancements in the synthesis of α-aminonitriles have focused on improving the environmental footprint and catalytic efficiency of the processes, as well as developing methods for controlling stereochemistry.

Green chemistry principles aim to make chemical processes more environmentally benign. In the context of α-aminonitrile synthesis, this has led to several key innovations:

Use of Water as a Solvent : Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. An indium-powder-catalyzed one-pot, three-component Strecker reaction has been shown to proceed efficiently in water, producing a wide range of α-aminonitriles in excellent yields from various aldehydes and amines. nih.govnih.gov

Solvent-Free Conditions : Performing reactions without a solvent minimizes waste and simplifies product purification. organic-chemistry.org Catalysts such as nano-ordered mesoporous borosilicate (B-MCM-41) and EPZG (FeCl₃ supported on clay) have been successfully used for Strecker reactions under solvent-free conditions at room temperature, offering high to excellent yields. mdpi.comderpharmachemica.com

Non-Toxic Cyanide Sources : To avoid highly toxic reagents like HCN, alternative cyanide sources have been explored. nih.gov One approach involves the in situ generation of HCN from less hazardous precursors. For instance, systems using hexacyanoferrate, α-amino acids, or aliphatic nitriles as cyanide sources have been developed, allowing for spatial separation of cyanide release and consumption, which enhances safety and reaction flexibility. rsc.org Another alternative is the use of acetone (B3395972) cyanohydrin. tandfonline.com

Recyclable Catalysts : The development of heterogeneous or magnetically separable catalysts allows for easy recovery and reuse, reducing waste and cost. mdpi.com Catalysts such as dehydroascorbic acid-capped magnetite (DHAA-Fe₃O₄) and magnetically separable nanoparticles have demonstrated good reusability over multiple cycles without significant loss of activity. mdpi.comderpharmachemica.com

| Catalyst/System | Key "Green" Feature | Typical Conditions | Yield Range | Reference |

|---|---|---|---|---|

| Indium Powder | Water as solvent | Water, Room Temperature | 79-98% | nih.gov |

| EPZG (FeCl₃ on clay) | Solvent-free, Recyclable | Room Temperature | 90-91% | derpharmachemica.com |

| Hexacyanoferrate | Non-toxic cyanide source | Spatially separated HCN release | - | rsc.org |

| DHAA-Fe₃O₄ | Recyclable magnetic catalyst | Ambient Temperature | Good | mdpi.com |

A major focus of modern α-aminonitrile synthesis is the development of catalytic asymmetric methods to produce enantiomerically enriched compounds, which are vital for the pharmaceutical industry. acs.orgbohrium.com Chiral α-aminonitriles are precursors to unnatural amino acids and other bioactive molecules. mdpi.com

Two primary strategies exist for asymmetric Strecker reactions:

Use of Chiral Auxiliaries : This method involves using an optically pure chiral amine instead of ammonia. The chiral amine forms a chiral imine, which then undergoes diastereoselective cyanation. mdpi.com

Use of Chiral Catalysts : This more atom-economical approach involves the enantioselective cyanation of an achiral imine in the presence of a chiral catalyst. mdpi.com

A variety of catalytic systems have been developed for this purpose:

Metal-Based Catalysts : Chiral complexes of metals like titanium, aluminum, and palladium have been employed. organic-chemistry.org For example, a tethered bis(8-quinolinolato) aluminum complex has been used for the dual-activation asymmetric Strecker reaction of aldimines and ketimines. organic-chemistry.org Titanium and Manganese complexes of chiral Schiff bases have also been investigated, showing varying degrees of enantioselectivity depending on the catalyst structure and reaction conditions. chula.ac.th

Organocatalysts : Organocatalysis has emerged as a powerful tool, avoiding the use of potentially toxic and expensive metals. mdpi.comresearchgate.net Chiral pseudo-enantiomeric squaramide catalysts, which operate via hydrogen bonding to activate the imine, have been shown to produce chiral α-aminonitriles in good yields with high enantioselectivity. mdpi.com Hydroquinine (B45883) has also been used as a chiral catalyst in the presence of sodium fluoride, affording products with high enantioselectivities. mdpi.com

The choice of catalyst, cyanide source, and reaction conditions (e.g., temperature) are all critical factors that affect the enantiomeric excess (ee) achieved in these reactions. chula.ac.th

| Catalyst Type | Example Catalyst | Mechanism/Activation | Reported Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Metal Complex | Ti/Mn complexes of polymeric salen | Lewis Acid Activation | 0-3% | chula.ac.th |

| Metal Complex | Ti/Mn complexes of chiral amino acids | Lewis Acid Activation | up to 40% | chula.ac.th |

| Organocatalyst | Pseudo-enantiomeric squaramides | Hydrogen Bonding | High (up to 91% retention on recycling) | mdpi.com |

| Organocatalyst | Hydroquinine / NaF | - | High | mdpi.com |

Optimization of Reaction Conditions and Process Development

The successful implementation of any synthetic methodology, particularly on an industrial scale, requires careful optimization of reaction conditions and robust process development. For the synthesis of this compound and its analogues, key parameters include the choice of solvent, temperature, catalyst loading, and reaction time.

Solvent Selection : The choice of solvent can significantly impact reaction rates and yields. For instance, in the synthesis of certain N-amino pyridine-2,6-dione derivatives, screening of solvents like ethanol (B145695), methanol, acetonitrile (B52724), THF, and DMF showed that DMF at reflux conditions provided the highest yield (80%). researchgate.net In other green protocols, water or ethanol are preferred for their environmental benefits. nih.govresearchgate.net

Temperature : Temperature is a critical factor. Increasing the reaction temperature often decreases the reaction time and can increase the yield, as demonstrated in the synthesis of 2-amino-4-arylquinoline-3-carbonitriles where raising the temperature from 40°C to 80°C improved the yield from 68% to 92%. researchgate.net

Catalyst Loading : The amount of catalyst used is optimized to ensure high efficiency while minimizing cost and waste. Studies have shown that for certain reactions, increasing the catalyst loading beyond an optimal point (e.g., 10-15 mol%) has no further beneficial effect on the reaction progress. researchgate.net

Process Development for Scale-Up : A robust and high-yield method is crucial for large-scale synthesis. A method for preparing α-amino-arylacetonitriles via N-trimethylsilyl imines was developed specifically because classical Strecker conditions gave unsatisfactory results for certain substituted benzaldehydes. tandfonline.com This new method, which uses LiHMDS and acetone cyanohydrin, was successfully scaled up to prepare 50g of a product in 89% yield, demonstrating its suitability for process development. tandfonline.com

The continuous development and optimization of these parameters are essential for making the synthesis of valuable compounds like this compound more efficient, economical, and sustainable.

Temperature, Solvent, and pH Parameter Studies

The interplay of temperature, solvent, and pH is crucial in directing the equilibrium of the Strecker synthesis towards the formation of the desired α-aminonitrile product while minimizing side reactions.

Temperature Effects:

The operating temperature significantly influences the rate of both the imine formation and the subsequent nucleophilic attack by the cyanide ion. Studies on analogous Strecker syntheses have demonstrated a direct correlation between temperature and reaction rate. For instance, in the synthesis of phenylglycinonitrile, an analogue of the target compound, a temperature increase was found to result in higher rates of product formation. frontiersin.org However, excessively high temperatures can lead to the degradation of reactants or products and promote the formation of undesired byproducts. A common approach involves initiating the reaction at a lower temperature, such as 0 °C, to control the initial exothermic reaction, and then allowing it to proceed at room temperature. prepchem.com In some specialized syntheses of related compounds, temperatures are controlled within a specific range, for example, 60-80 °C for a reduction step in a one-pot synthesis.

Solvent Selection:

The choice of solvent is critical as it must solubilize the reactants and intermediates, and its polarity can influence the reaction pathway. A variety of solvents have been explored for the synthesis of aminonitriles. Anhydrous toluene (B28343) is frequently used in the initial stages of the reaction. prepchem.com For the cyanation step, more polar aprotic solvents like dimethylformamide (DMF) are also employed. prepchem.com In chemoenzymatic approaches for analogous compounds, aqueous buffer systems are utilized, highlighting the versatility of solvent choice depending on the specific synthetic strategy. frontiersin.org The use of greener, more sustainable solvents is also an area of active research, with alternatives like acetonitrile being explored in peptide synthesis, a field that shares some mechanistic similarities with aminonitrile formation. researchgate.net

Influence of pH:

The pH of the reaction medium is a particularly sensitive parameter in the Strecker synthesis. The initial step of imine formation is typically favored under mildly acidic conditions, which facilitate the protonation of the aldehyde's carbonyl group, making it more susceptible to nucleophilic attack by ammonia. masterorganicchemistry.com Conversely, the subsequent addition of the cyanide ion to the iminium ion intermediate is more efficient under neutral to mildly alkaline conditions. frontiersin.org

A study on the synthesis of phenylglycinonitrile in aqueous sodium carbonate buffers demonstrated that the highest rates of aminonitrile formation were achieved at pH values between 9.5 and 10. frontiersin.org At lower pH values (e.g., 8.5), the reaction was significantly slower, while at higher pH values (e.g., 10.5), the formation of amide byproducts became more prominent. frontiersin.org This indicates that precise pH control is essential for maximizing the yield of the desired aminonitrile.

| pH | Relative Initial Rate of Phenylglycinonitrile Formation | Observations |

|---|---|---|

| 8.5 | Low | Slow reaction rate. |

| 9.7 | High | Optimal pH for aminonitrile formation. |

| 10.5 | Moderate | Increased formation of amide byproducts. |

Catalyst Efficiency and Selectivity in Synthesis

The development of catalytic systems for the Strecker synthesis has been a major focus of research, particularly for achieving high enantioselectivity in the production of chiral α-amino acids derived from aminonitriles. While the classical Strecker synthesis yields a racemic mixture, asymmetric catalysis allows for the preferential formation of one enantiomer. wikipedia.org

Types of Catalysts:

A diverse range of catalysts has been investigated for the asymmetric Strecker reaction and related syntheses. These can be broadly categorized as:

Organocatalysts: Chiral small organic molecules that can activate the substrates through various non-covalent interactions. Examples include chiral Brønsted acids, bifunctional enamine catalysts, and squaramides. frontiersin.orgnih.govmdpi.com Chiral phosphoric acids (CPAs), for instance, can act as bifunctional catalysts, activating both the electrophile and the nucleophile through a hydrogen-bonding network. nih.gov

Metal-Based Catalysts: Chiral metal complexes can provide a stereochemically defined environment for the reaction to occur. Metallaphotoredox catalysis, for example, has emerged as a powerful tool for asymmetric synthesis under mild conditions. nih.gov

Catalyst Performance Metrics:

The efficiency of a catalyst in the synthesis of this compound and its analogues is evaluated based on several key metrics:

Yield: The amount of the desired product obtained relative to the theoretical maximum.

Enantiomeric Excess (ee): A measure of the stereoselectivity of the reaction, indicating the degree to which one enantiomer is formed in excess of the other. High ee values are crucial for pharmaceutical applications.

Turnover Number (TON) and Turnover Frequency (TOF): These parameters quantify the catalyst's activity and longevity.

In the synthesis of various chiral aminonitriles and their derivatives, researchers have reported high yields and excellent enantioselectivities (up to 99% ee) using specific organocatalysts. mdpi.com For example, a bifunctional enamine catalyst was identified as optimal in the enantioselective synthesis of substituted 3,4-dihydro-β-carbolines, achieving a 51% yield with 91% ee for a key intermediate. nih.gov

| Catalyst Type | Example Catalyst | Substrate Analogue | Yield (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|---|

| Bifunctional Enamine Catalyst | Spirobicyclic Pyrrolidine Derivative | Substituted Indole | 32–54 | 76–94 | nih.gov |

| Chiral Phosphoric Acid (CPA) | BINOL-derived CPA | N-Aryl Imines | High | Excellent | nih.gov |

| Squaramide Catalyst | Pseudo-enantiomeric Squaramides | Ketimines | Good | High | mdpi.com |

Reaction Time and Yield Maximization

The duration of the reaction is a critical factor that needs to be optimized to ensure the completion of the reaction and to maximize the product yield, while avoiding potential degradation or side reactions that can occur with prolonged reaction times.

The optimal reaction time is highly dependent on the specific reaction conditions, including temperature, concentration of reactants, and the catalyst used. In a reported synthesis of 2-amino-2-phenyl acetonitrile, a two-stage reaction time was employed: an initial 1-hour period at 0 °C, followed by 3 hours at room temperature. prepchem.com This staged approach allows for controlled initiation of the reaction followed by a period to ensure completion.

Kinetic studies of related reactions, such as the cyanosilylation of aldehydes, show that the product yield increases over time and then plateaus as the reaction reaches completion. For instance, in a catalyzed cyanosilylation reaction, a high conversion of 94% was achieved after 10 hours, with only a slight increase to 96% upon extending the reaction time to 24 hours. researchgate.net This suggests that for a given set of conditions, there is an optimal reaction duration beyond which no significant improvement in yield is observed.

The optimization of reaction time is often performed in conjunction with the optimization of other parameters. For example, in the synthesis of 2-amino-4-arylquinoline-3-carbonitriles, the reaction conditions were optimized to achieve excellent yields (up to 92%) under reflux conditions, which implies a specific reaction time associated with these optimal conditions. researchgate.net

| Reaction Time (hours) | Product Yield (%) |

|---|---|

| 2 | ~62 |

| 10 | 94 |

| 24 | 96 |

Nucleophilic Reactions Involving the Amino Group

The primary amino group in this compound is a key site for nucleophilic reactions. The lone pair of electrons on the nitrogen atom allows it to readily attack electrophilic centers, leading to the formation of new carbon-nitrogen or heteroatom-nitrogen bonds.

The primary amino group of this compound can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. This reaction typically involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. sciencepublishinggroup.com The reaction is often catalyzed by acid.

For example, the reaction with an aldehyde, such as benzaldehyde, would proceed as follows:

These condensation reactions are fundamental in synthetic chemistry for creating C=N double bonds. sciencepublishinggroup.com Three-component condensation reactions involving β-ketonitriles, 4-fluorobenzaldehyde, and secondary amines have also been developed, highlighting the reactivity of the fluorophenyl moiety in complex transformations. mdpi.com

Building upon condensation reactions, the formation of imines is a primary derivatization of the amino group. These imines (Schiff bases) are versatile intermediates themselves, participating in various subsequent reactions. nih.govbiointerfaceresearch.com

The amino group can also be readily acylated to form amides. This is typically achieved by reacting this compound with an acylating agent such as an acid chloride or an acid anhydride (B1165640) in the presence of a base to neutralize the HCl or carboxylic acid byproduct. Peptide coupling reagents can also facilitate amide bond formation with carboxylic acids. nih.gov

This derivatization is significant as the amide bond is a cornerstone of peptide and medicinal chemistry. nih.govresearchgate.net

| Reactant Type | Product Type | Reagents/Conditions | Reference |

| Aldehyde/Ketone | Imine (Schiff Base) | Acid or base catalysis, removal of water | sciencepublishinggroup.com |

| Acid Chloride | Amide | Base (e.g., pyridine, triethylamine) | nih.gov |

| Acid Anhydride | Amide | Base | nih.gov |

| Carboxylic Acid | Amide | Coupling agent (e.g., DCC, HATU) | researchgate.net |

Reactions of the Nitrile Functionality

The nitrile group (-C≡N) is a versatile functional group characterized by a polarized carbon-nitrogen triple bond, which makes the carbon atom electrophilic. It can undergo a variety of transformations to produce other important nitrogen-containing functional groups and heterocycles.

One of the most common and useful reactions of nitriles is their hydrolysis to carboxylic acids. This transformation can be carried out under either acidic or basic conditions, typically requiring heat. The hydrolysis of this compound would yield the valuable unnatural amino acid, 2-Amino-2-(4-fluorophenyl)acetic acid. medchemexpress.commedchemexpress.com

Acid-catalyzed hydrolysis: The nitrile is heated with an aqueous acid (e.g., H₂SO₄ or HCl). The reaction proceeds through an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid and an ammonium salt.

Base-catalyzed hydrolysis: The nitrile is heated with an aqueous base (e.g., NaOH). This initially forms a carboxylate salt and ammonia. Subsequent acidification is required to protonate the carboxylate and isolate the free carboxylic acid.

The biotransformation of the related compound 4-fluorophenylacetonitrile (B56358) to 4-fluorophenylacetic acid has been demonstrated using marine fungi, indicating that enzymatic pathways can also achieve this conversion. sigmaaldrich.comsigmaaldrich.com The hydrolysis of aminoacetonitrile (B1212223) to glycine (B1666218) is known to proceed via a glycinamide (B1583983) intermediate. researchgate.net

| Hydrolysis Type | Reagents | Intermediate Product | Final Product (after workup) | Reference |

| Acidic | H₂O, H⁺ (e.g., HCl, H₂SO₄), heat | Amide | Carboxylic Acid | researchgate.net |

| Basic | H₂O, OH⁻ (e.g., NaOH), heat | Carboxylate Salt | Carboxylic Acid | researchgate.net |

| Enzymatic | Nitrilase/Amidase | Amide | Carboxylic Acid | sigmaaldrich.comsigmaaldrich.com |

The juxtaposition of an amino group and a nitrile group on the same carbon atom makes this compound an excellent precursor for the synthesis of various nitrogen-containing heterocycles. rsc.orgchemmethod.comfrontiersin.org

Imidazole (B134444) Synthesis: α-Aminonitriles can be used in the synthesis of 2-aminoimidazoles. For instance, reaction with cyanamide (B42294) or its derivatives can lead to the formation of the imidazole ring. nih.govresearchgate.net Classical methods often involve the condensation of α-aminoketones, which can be derived from α-aminonitriles, with reagents that provide the remaining atoms of the ring. wjpsonline.com

Triazole Synthesis: 1,2,4-Triazoles can be synthesized from amidrazone intermediates, which can potentially be formed from α-aminonitriles. The reaction of nitriles with hydrazine (B178648) can lead to amidrazones, which then cyclize with a one-carbon component (like formic acid or an orthoester) to form the triazole ring. nih.govnih.govdcu.ie

The specific reaction pathways and resulting substitution patterns depend on the chosen co-reactants and reaction conditions. rsc.orgfrontiersin.org

Electrophilic Aromatic Substitution Reactions on the Fluorophenyl Moiety

The fluorophenyl ring of this compound can undergo electrophilic aromatic substitution (EAS), where an electrophile replaces one of the hydrogen atoms on the aromatic ring. nih.gov The rate and regioselectivity (the position of substitution) of the reaction are governed by the electronic properties of the existing substituents: the fluorine atom and the α-aminoacetonitrile group. nih.govwikipedia.org

Fluorine: The fluorine atom is highly electronegative, withdrawing electron density from the ring through the sigma bonds (inductive effect, -I). This effect deactivates the ring, making it less reactive than benzene (B151609) towards electrophiles. However, fluorine has lone pairs of electrons that can be donated to the ring via resonance (+M effect), which directs incoming electrophiles to the ortho and para positions. Since the inductive effect is stronger than the resonance effect for halogens, the net result is deactivation but with ortho, para-direction. researchgate.net

α-Aminoacetonitrile Group [-CH(NH₂)CN]: The directing effect of this group is complex.

The nitrile group is strongly electron-withdrawing, deactivating the ring and acting as a meta-director.

The amino group is strongly electron-donating via resonance, powerfully activating the ring and acting as an ortho, para-director.

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Influence |

| -F | Withdrawing (-I) | Donating (+M) | Deactivating | ortho, para |

| -CH(NH₂)CN | Withdrawing (-I) | Donating (+M) | Activating (if NH₂ is free) | ortho, para |

| -CH(NH₃⁺)CN | Withdrawing (-I) | None | Strongly Deactivating | meta |

Redox Reactions: Oxidation and Reduction Pathways

The chemical literature provides limited specific examples of redox reactions centered on this compound. However, the reactivity of its constituent functional groups—the primary amine and the nitrile—allows for the prediction of several potential oxidation and reduction pathways based on established organic chemistry principles.

Oxidation Pathways The primary amino group is susceptible to oxidation. Depending on the reagent and reaction conditions, oxidation could potentially lead to the formation of imines, oximes, or, with cleavage of the C-C bond, 4-fluorobenzonitrile. Strong oxidants would likely lead to the decomposition of the molecule.

Reduction Pathways The nitrile group is the primary site for reduction. Catalytic hydrogenation, for instance using hydrogen gas with a metal catalyst such as palladium, platinum, or nickel, would be expected to reduce the nitrile to a primary amine. This transformation would yield (4-fluorophenyl)ethane-1,2-diamine.

While not a redox reaction, the most significant and well-documented transformation of the nitrile group in this context is its hydrolysis. Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid. masterorganicchemistry.comkhanacademy.org This reaction is a critical step in the Strecker synthesis of amino acids, converting the α-aminonitrile to the corresponding α-amino acid, in this case, 4-fluorophenylglycine. masterorganicchemistry.comwikipedia.org

| Functional Group | Potential Transformation | Product Class | Reagents/Conditions |

| Amino (-NH₂) | Oxidation | Imine, Oxime | Mild Oxidizing Agents |

| Nitrile (-C≡N) | Reduction | Primary Amine | H₂/Pd, Pt, or Ni |

| Nitrile (-C≡N) | Hydrolysis | Carboxylic Acid | H₃O⁺ or OH⁻, heat |

Stereoselective Transformations and Chiral Pool Applications

This compound is a key intermediate in the synthesis of chiral, non-proteinogenic amino acids, which are valuable components in medicinal chemistry. nih.govenamine.net Its utility stems from the ability to create a stereocenter at the α-carbon, making it a useful building block derived from the "chiral pool"—a collection of abundant, enantiopure compounds used for efficient synthesis. researchgate.net

Stereoselective Synthesis

The primary method for obtaining enantiomerically enriched this compound is through the asymmetric Strecker synthesis. wikipedia.orgnih.gov This one-pot, three-component reaction involves 4-fluorobenzaldehyde, a cyanide source (like HCN or KCN), and ammonia or an ammonia source. masterorganicchemistry.comorganic-chemistry.org By employing a chiral catalyst or a chiral ammonia equivalent, the addition of cyanide to the imine intermediate can be controlled to favor the formation of one enantiomer over the other. nih.gov

Another potential pathway for achieving enantiopurity is through the enzymatic resolution of the racemic aminonitrile. google.com Enzymes such as lipases or nitrile hydratases can exhibit high stereoselectivity, preferentially catalyzing the hydrolysis or hydration of one enantiomer. nih.govresearchgate.net For example, a nitrile hydratase could selectively convert (R)-2-Amino-2-(4-fluorophenyl)acetonitrile to (R)-2-Amino-2-(4-fluorophenyl)acetamide, leaving the unreacted (S)-aminonitrile in high enantiomeric excess.

| Method | Description | Key Reagents/Components | Product |

| Asymmetric Strecker Synthesis | A three-component reaction where a chiral catalyst directs the stereoselective addition of cyanide to an imine formed in situ. nih.gov | 4-fluorobenzaldehyde, KCN, NH₃, Chiral Catalyst (e.g., a tethered bis(8-quinolinolato) aluminum complex). organic-chemistry.org | Enantiomerically enriched (R)- or (S)-2-Amino-2-(4-fluorophenyl)acetonitrile. |

| Enzymatic Resolution | An enzyme selectively reacts with one enantiomer of the racemic mixture, allowing for the separation of the unreacted, enantiopure substrate. google.com | Racemic this compound, Enzyme (e.g., Nitrile Hydratase), Water. nih.gov | Enantiopure aminonitrile and the corresponding amino amide. |

Chiral Pool Applications

Once synthesized in an enantiopure form, chiral this compound serves as a valuable chiral building block. enamine.netnih.gov Its primary application is as a direct precursor to enantiopure α-amino acids. The acidic or basic hydrolysis of the enantiopure α-aminonitrile directly yields the corresponding enantiopure α-amino acid, such as (S)-2-Amino-2-(4-fluorophenyl)acetic acid, a derivative of Glycine. medchemexpress.com These fluorinated amino acids are of significant interest in drug design as they can be incorporated into peptides to enhance metabolic stability and binding affinity. researchgate.net The use of the aminonitrile as an intermediate simplifies the synthesis of these complex chiral molecules, embodying the core principle of chiral pool synthesis. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the molecular structure of a compound by providing information about the chemical environment of atomic nuclei, such as hydrogen (¹H) and carbon (¹³C).

A ¹H NMR spectrum for this compound would be expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the 4-fluorophenyl group would typically appear as multiplets in the downfield region (approx. 7.0-7.5 ppm) due to coupling with each other and with the fluorine atom. The methine proton (CH) adjacent to the amino and cyano groups would likely appear as a singlet or a broadened singlet further upfield. The two protons of the amino group (NH₂) may appear as a single, often broad, signal whose chemical shift can be highly variable depending on the solvent, concentration, and temperature.

Table 1: Expected ¹H NMR Signals for this compound

| Proton Type | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic (C₆H₄F) | ~ 7.0 - 7.5 | Multiplet |

| Methine (CH) | Variable | Singlet |

The ¹³C NMR spectrum provides information on the carbon skeleton. For this compound, one would expect to see a signal for the nitrile carbon (C≡N) typically in the range of 115-125 ppm. The carbons of the 4-fluorophenyl ring would produce several signals in the aromatic region (~115-165 ppm), with their exact shifts influenced by the fluorine substituent. The carbon atom bonded directly to the fluorine would show a large coupling constant (¹JCF). The methine carbon (α-carbon) would appear at a characteristic upfield position.

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to confirm the assignments made in the 1D spectra by showing correlations between coupled protons (COSY) or between protons and their directly attached carbons (HSQC).

Table 2: Expected ¹³C NMR Signals for this compound

| Carbon Type | Expected Chemical Shift (ppm) |

|---|---|

| Nitrile (C≡N) | ~ 115 - 125 |

| Aromatic (C-F) | ~ 160 - 165 (with C-F coupling) |

| Aromatic (CH) | ~ 115 - 130 (with C-F coupling) |

| Aromatic (C-Cα) | ~ 130 - 140 |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy provides insight into the functional groups present in a molecule. The IR and Raman spectra of this compound would be expected to show several characteristic absorption bands. The nitrile group (C≡N) would exhibit a sharp, medium-intensity stretching vibration around 2200-2250 cm⁻¹. The N-H stretching vibrations of the primary amine group would appear as one or two bands in the 3300-3500 cm⁻¹ region. Aromatic C-H stretching would be observed just above 3000 cm⁻¹, while the C-F stretch would produce a strong band in the fingerprint region, typically around 1200-1250 cm⁻¹. Aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ range.

Table 3: Expected Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amino (N-H) | Stretch | 3300 - 3500 |

| Aromatic (C-H) | Stretch | 3000 - 3100 |

| Nitrile (C≡N) | Stretch | 2200 - 2250 |

| Aromatic (C=C) | Stretch | 1450 - 1600 |

| Amino (N-H) | Bend | 1590 - 1650 |

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This analysis provides data on the crystal system, space group, and specific geometric parameters like bond lengths and angles.

No published crystal structure for this compound was found. Analysis of a suitable single crystal would reveal its crystal system (e.g., monoclinic, orthorhombic) and space group (e.g., P2₁/c, Pbca), which describe the symmetry of the unit cell and the arrangement of molecules within it. For instance, a related but more complex compound, 2-(4-fluorophenyl)-2-(4-fluorophenylamino)acetonitrile, has been reported to crystallize in the orthorhombic system with the space group Pbca. researchgate.net

A crystallographic study would provide precise measurements of all bond angles and dihedral angles. Key parameters of interest would include the angles around the central chiral carbon, such as the N-C-C(phenyl) and N-C-C(nitrile) angles, which would be expected to be close to the ideal tetrahedral angle of 109.5°, but likely distorted due to the different steric and electronic nature of the substituents. The dihedral angle between the plane of the phenyl ring and the substituents on the alpha-carbon would define the conformation of the molecule in the solid state. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding involving the amino group and the nitrile nitrogen, which dictate the crystal packing.

Intermolecular Interactions: Hydrogen Bonding and Supramolecular Assembly

The molecular architecture of this compound features several functional groups that dictate its intermolecular interactions and subsequent self-assembly into supramolecular structures. The primary amino group (-NH₂), the nitrile group (-C≡N), and the fluorophenyl ring are all key contributors to the non-covalent forces that define the compound's solid-state structure.

The amino group, with its two hydrogen atoms, acts as a potent hydrogen bond donor. Simultaneously, the nitrogen atom of the nitrile group possesses a lone pair of electrons, enabling it to function as a hydrogen bond acceptor. researchgate.net The interplay between these donor and acceptor sites is fundamental to the formation of extended networks. Research on related molecules has shown that there can be a conjugative interaction between the amino nitrogen's lone pair and the nitrile group, which can enhance the hydrogen-bonding acceptor capability of the nitrile nitrogen. researchgate.net

Beyond classical hydrogen bonding, the fluorophenyl ring introduces other significant interactions. The presence of the fluorine atom, an electronegative element, can induce dipole moments and influence crystal packing through dipole-dipole interactions. Furthermore, the aromatic ring itself can participate in π-π stacking interactions with neighboring rings. The fluorination of amino acid-like structures is known to have a considerable effect on their aggregation behavior and their propensity to form ordered supramolecular architectures. researchgate.net The combination of strong, directional hydrogen bonds and weaker, less directional forces like van der Waals and π-π stacking interactions leads to a highly organized supramolecular assembly.

Table 1: Potential Intermolecular Interactions in this compound

| Interacting Group 1 | Interacting Group 2 | Type of Interaction | Role in Supramolecular Assembly |

|---|---|---|---|

| Amino Group (-NH₂) | Nitrile Group (-C≡N) | Hydrogen Bonding (N-H···N) | Primary driving force for forming chains and networks. |

| Fluorophenyl Ring | Fluorophenyl Ring | π-π Stacking | Contributes to the stabilization of layered structures. |

| C-F Bond Dipole | C-F Bond Dipole | Dipole-Dipole Interaction | Influences crystal packing and orientation of molecules. |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a critical analytical technique for confirming the molecular identity of this compound and for elucidating its structure through controlled fragmentation. The compound has a molecular formula of C₈H₇FN₂ and a monoisotopic mass of approximately 150.06 Da. scbt.comoakwoodchemical.com

In a typical mass spectrum, the molecular ion peak (M⁺˙) or the protonated molecule ([M+H]⁺) would be observed at an m/z (mass-to-charge ratio) corresponding to its molecular weight. For this compound, this would appear at m/z 150 or 151, respectively.

The fragmentation of this molecule under collision-induced dissociation (CID) can be predicted based on the behavior of analogous α-amino acids and nitriles. unito.it The fragmentation of protonated α-amino acids commonly proceeds via the formation of a stable iminium ion. unito.it For this compound, a primary fragmentation pathway is the loss of a hydrogen cyanide (HCN) molecule from the parent ion, leading to the formation of a highly stabilized iminium cation at m/z 124. This fragment is a key diagnostic ion for this class of compounds.

Other significant fragmentation pathways can include:

Loss of Ammonia: The elimination of a neutral ammonia molecule (NH₃) from the protonated molecule [M+H]⁺ would result in a fragment ion at m/z 134.

Cleavage of the Phenyl Ring: Fragmentation of the 4-fluorophenyl ring itself can occur, leading to characteristic ions. For instance, the loss of the entire fluorophenyl group could lead to a smaller fragment.

Loss of Acetonitrile: In some related β-amino nitriles, the loss of a neutral acetonitrile molecule has been observed, suggesting another potential, though likely minor, fragmentation route. unito.it

The precise fragmentation pattern provides a molecular fingerprint that confirms the compound's structure and connectivity.

Table 2: Predicted Mass Spectrometry Fragments for this compound

| Ion | Formula | Predicted m/z | Description |

|---|---|---|---|

| [M+H]⁺ | [C₈H₈FN₂]⁺ | 151 | Protonated molecular ion. |

| M⁺˙ | [C₈H₇FN₂]⁺˙ | 150 | Molecular ion. |

| [M+H - HCN]⁺ | [C₇H₇FN]⁺ | 124 | Iminium ion formed by loss of hydrogen cyanide. |

| [M+H - NH₃]⁺ | [C₈H₅FN]⁺ | 134 | Ion formed by loss of neutral ammonia. |

Theoretical and Computational Investigations of 2 Amino 2 4 Fluorophenyl Acetonitrile

Molecular Electrostatic Potential (MESP) Surface Analysis

An analysis of the MESP surface, which identifies the electrophilic and nucleophilic sites of a molecule, has not been published for 2-Amino-2-(4-fluorophenyl)acetonitrile.

Reactivity Analysis through Molecular Descriptors

Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gap:The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), along with the HOMO-LUMO energy gap, are crucial descriptors for predicting chemical reactivity and stability. This data is not available for the title compound.

Future computational research is necessary to elucidate the specific theoretical and electronic properties of this compound. Such studies would provide valuable data for chemists and material scientists, enabling a deeper understanding of its characteristics and potential applications.

Local and Global Reactivity Indices

Global Reactivity Descriptors: These indices quantify the general reactivity of a molecule. Key descriptors include:

Chemical Potential (μ): Measures the tendency of electrons to escape from the system.

Chemical Hardness (η): Represents the resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap, indicating lower reactivity. analis.com.my

Global Softness (S): The reciprocal of hardness, indicating high polarizability and reactivity.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

For a definitive analysis of this compound, these parameters would be calculated. For instance, a study on the related compound 2-amino-4-chlorobenzonitrile (B1265954) involved DFT calculations to determine its intrinsic molecular characteristics, revealing it to be a hard compound (less reactive) but still capable of donating and accepting electrons. analis.com.my A similar computational approach would be necessary to generate the specific data for this compound, which is currently unavailable in published literature.

| Descriptor | Formula | Significance | Hypothetical Value for a Similar Compound (eV) |

|---|---|---|---|

| HOMO Energy (EHOMO) | - | Electron-donating ability | -6.5 |

| LUMO Energy (ELUMO) | - | Electron-accepting ability | -1.5 |

| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical stability and reactivity | 5.0 |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Electron escaping tendency | -4.0 |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to charge transfer | 2.5 |

| Electrophilicity Index (ω) | μ2 / 2η | Electrophilic character | 3.2 |

Note: The data in this table is illustrative, based on typical values for similar organic molecules, and does not represent actual calculated values for this compound.

Molecular Dynamics Simulations for Conformational Studies

Molecular Dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules, including conformational changes over time. wvu.edunsf.gov By simulating the atomic motions of a molecule in a defined environment (e.g., in a solvent like water), researchers can explore its conformational landscape, identify stable conformers, and understand the flexibility of different parts of the structure. nih.govnih.gov

For a molecule like this compound, MD simulations would reveal the rotational freedom around its single bonds. Key areas of investigation would include:

The rotation of the 4-fluorophenyl group.

The orientation of the amino group relative to the rest of the molecule.

Such studies on other small molecules and amino acid derivatives have been crucial in understanding how molecular shape influences biological activity and physical properties. nih.gov However, specific MD simulation studies providing a conformational analysis of this compound have not been reported in the reviewed literature.

In Silico Predictions of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a solid-state crystal lattice is governed by a complex network of intermolecular interactions. In silico methods are frequently used to predict and analyze these interactions, providing fundamental insights into the stability and properties of the crystalline material.

Hirshfeld Surface Analysis: A primary tool for this analysis is the Hirshfeld surface, which maps the regions of intermolecular contact in a crystal. nih.goverciyes.edu.tr This technique allows for the visualization and quantification of different types of interactions, such as:

Hydrogen bonds (e.g., N-H···N, N-H···F).

van der Waals forces (e.g., H···H, C···H, F···H contacts).

π-π stacking interactions between aromatic rings.

| Interaction Type | Description | Typical Contribution (%) |

|---|---|---|

| H···H | van der Waals forces between hydrogen atoms. | 30 - 50 |

| C···H / H···C | van der Waals forces between carbon and hydrogen. | 15 - 25 |

| F···H / H···F | Weak hydrogen bonds or van der Waals forces. | 5 - 15 |

| N···H / H···N | Conventional hydrogen bonds. | 5 - 15 |

| C···C | π-π stacking interactions. | < 5 |

Note: The data in this table is for illustrative purposes, showing typical contributions for similar organic compounds. It does not represent actual data for this compound.

Applications of 2 Amino 2 4 Fluorophenyl Acetonitrile in Complex Chemical Synthesis

Building Block for α-Amino Acid Derivatives

One of the most direct and significant applications of 2-Amino-2-(4-fluorophenyl)acetonitrile is its role as a precursor in the synthesis of α-amino acid derivatives. Specifically, it can be converted to 4-fluorophenylglycine, a non-proteinogenic amino acid that is of interest in medicinal chemistry for incorporation into peptides and other bioactive molecules.

The conversion of the α-aminonitrile to the corresponding α-amino acid is achieved through the hydrolysis of the nitrile (-CN) group to a carboxylic acid (-COOH) group. This transformation is the final step in the well-established Strecker synthesis of amino acids. mdpi.comresearchgate.net The hydrolysis can be carried out under either acidic or basic conditions, although the reaction can be challenging and may require forcing conditions. researchgate.netusp.org In some cases, protecting the amino group prior to hydrolysis can facilitate a cleaner reaction. researchgate.net Furthermore, enzymatic methods using nitrilases have been explored for this conversion, offering a milder and more selective alternative to chemical hydrolysis.

Table 1: Synthesis of 4-Fluorophenylglycine

| Starting Material | Product | Reagents and Conditions |

|---|---|---|

| This compound | 4-Fluorophenylglycine | Acid or base-catalyzed hydrolysis (e.g., HCl or NaOH) |

Precursor in the Synthesis of Pharmaceutical Scaffolds

The unique combination of functional groups in this compound makes it a suitable starting material for constructing various heterocyclic systems that form the core of many pharmaceutical agents.

While α-aminonitriles are not conventional starting materials for classic named reactions that synthesize quinolines (such as the Doebner-von Miller or Friedländer synthesis) or pyrimidines (like the Biginelli reaction), modern synthetic methods have expanded the range of accessible precursors. iipseries.orgresearchgate.net For instance, certain protocols for pyrimidine (B1678525) synthesis involve the direct condensation of amides with nitriles. nih.govnih.gov However, the direct application of this compound in these specific multicomponent reactions to form quinoline (B57606) or pyrimidine rings is not widely documented.

A significant and direct application of α-aminonitriles in heterocyclic synthesis is the Cook-Heilbron thiazole (B1198619) synthesis . wikipedia.orgijarsct.co.in This reaction allows for the formation of 5-aminothiazole derivatives by reacting an α-aminonitrile with reagents such as carbon disulfide, carbon oxysulfide, or isothiocyanates under mild conditions. pharmaguideline.comanalis.com.my

In this reaction, the amino group of this compound acts as a nucleophile, attacking the electrophilic carbon of a reagent like carbon disulfide. An intramolecular cyclization follows, where the sulfur atom attacks the nitrile carbon, leading to the formation of the thiazole ring. wikipedia.org This process ultimately yields a 5-aminothiazole bearing the 4-fluorophenyl substituent at the 4-position, a valuable scaffold in medicinal chemistry. derpharmachemica.com

Table 2: Cook-Heilbron Synthesis of a 5-Aminothiazole Derivative

| Reactant 1 | Reactant 2 | Product | Reaction Type |

|---|

The utility of this compound as a precursor extends to other compounds of medical interest, primarily through the derivatives discussed previously. The fluorinated amino acid 4-fluorophenylglycine can be used to create peptides with modified properties, such as increased metabolic stability or altered binding affinity. beilstein-journals.org Similarly, the 5-aminothiazole scaffold is a core component found in numerous biologically active compounds, including kinase inhibitors and antimicrobial agents. researchgate.net The presence of the fluorine atom is particularly significant, as its incorporation into drug candidates can enhance pharmacokinetic and pharmacodynamic properties.

Intermediate in the Formation of Advanced Organic Molecules

Beyond its role as a direct precursor, the structural motifs derived from this compound are relevant to the synthesis of other complex molecular architectures.

Polyfunctionalized 2-amino-4H-pyrans are a class of compounds with a wide range of biological activities and are important in medicinal chemistry. growingscience.com The most common and efficient route to these molecules is a one-pot, three-component reaction between an aldehyde, malononitrile, and an active methylene (B1212753) compound (such as ethyl acetoacetate). nih.govsciforum.net

In the synthesis of 2-amino-4-(4-fluorophenyl)-4H-pyran derivatives via this standard pathway, 4-fluorobenzaldehyde (B137897) is used as the aldehyde component. growingscience.comsciforum.net While this compound is structurally related to the reactants and products (as it is the Strecker product of 4-fluorobenzaldehyde), it does not serve as a direct reactant or intermediate in this widely utilized multicomponent synthesis of 4H-pyrans.

Quinoxaline (B1680401) Derivatives

The synthesis of the quinoxaline ring system, a bicyclic heterocycle containing a benzene (B151609) ring fused to a pyrazine (B50134) ring, traditionally involves the condensation reaction between an aromatic ortho-diamine (such as o-phenylenediamine) and a 1,2-dicarbonyl compound. This well-established method provides a direct and efficient route to a wide variety of substituted quinoxalines.

A thorough review of synthetic methodologies indicates that this compound is not a standard precursor for this transformation. The structure of the aminonitrile, which features a single amino group and a nitrile group attached to a carbon bearing a 4-fluorophenyl substituent, does not lend itself directly to the cyclocondensation reaction required to form the quinoxaline core. The formation of the pyrazine portion of the quinoxaline scaffold necessitates two nitrogen atoms in a 1,2-relationship on an aromatic ring, which is not a feature of this compound. Consequently, there is no available research data detailing its use in the preparation of quinoxaline derivatives.

Chiral Auxiliaries and Ligand Development

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. Similarly, chiral ligands are used in asymmetric catalysis to induce enantioselectivity. These reagents are fundamental tools in modern asymmetric synthesis, enabling the selective production of a desired stereoisomer.

The development of a chiral auxiliary or ligand from this compound would first require its resolution into individual enantiomers or its production via an asymmetric synthesis, such as the Strecker reaction using a chiral catalyst. The resulting enantiopure α-amino nitrile or the corresponding α-amino acid could then potentially be modified to serve as a chiral auxiliary or as a component of a chiral ligand.

However, the scientific literature does not currently contain specific examples of this compound being developed into or used as a chiral auxiliary or ligand for asymmetric synthesis. The compound is more frequently positioned as a target molecule in the development of new asymmetric synthetic methods rather than as a tool for inducing chirality in other reactions. Research in this area is focused on the enantioselective synthesis of fluorinated α-amino acids, for which this compound serves as the racemic precursor.

Medicinal Chemistry and Biological Activity Research

Structure-Activity Relationship (SAR) Studies of Fluorinated α-Aminonitriles

The unique properties of the fluorine atom, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, play a crucial role in shaping the biological profile of molecules. chemicalbook.com In the context of α-aminonitriles, the introduction of a fluorine atom onto the phenyl ring, as seen in 2-Amino-2-(4-fluorophenyl)acetonitrile, can significantly modulate its physicochemical and biological properties.

Influence of Fluorine Substitution on Biological Activity

In many cases, the introduction of fluorine can lead to increased potency and selectivity of a drug candidate. For instance, fluorinated analogs of various bioactive compounds have demonstrated enhanced efficacy in anticancer, antifungal, and anti-inflammatory applications. nih.gov The fluorine atom in this compound is positioned to influence the electronic nature of the aromatic ring, which can be critical for its interaction with biological targets.

Table 1: Effects of Fluorine Substitution on Biological Properties

| Property | Influence of Fluorine | Potential Effect on this compound |

| Binding Affinity | Can increase through favorable interactions with protein residues. nih.gov | Enhanced binding to target enzymes or receptors. |

| Lipophilicity | Generally increases, which can affect cell membrane permeability. | Improved ability to cross biological membranes, including the blood-brain barrier. nih.gov |

| pKa | Can lower the pKa of nearby functional groups. | Altered ionization state at physiological pH, potentially impacting receptor interaction. |

| Conformation | Can influence molecular conformation due to stereoelectronic effects. nih.gov | A more favorable conformation for binding to a biological target. |

Impact on Metabolic Stability

A significant advantage of incorporating fluorine into drug candidates is the potential for increased metabolic stability. The carbon-fluorine bond is exceptionally strong and not easily cleaved by metabolic enzymes, such as cytochrome P450s. By replacing a metabolically labile hydrogen atom with fluorine, the molecule can be protected from oxidative metabolism, leading to a longer biological half-life. chemistryviews.org This is a common strategy in drug design to improve the pharmacokinetic profile of a compound. chemistryviews.org

For this compound, the fluorine atom on the phenyl ring can prevent hydroxylation at that position, a common metabolic pathway for aromatic compounds. This enhanced stability can lead to higher bioavailability and prolonged duration of action.

Molecular Docking and Protein-Ligand Interaction Studies

Computational methods like molecular docking are invaluable tools in medicinal chemistry for predicting the binding orientation and affinity of a small molecule to a protein target. These studies provide insights into the specific interactions that govern the biological activity of a compound.

Targeting Specific Enzyme Active Sites (e.g., Indoleamine 2,3-Dioxygenase)

Indoleamine 2,3-dioxygenase (IDO) is an enzyme that plays a crucial role in immune regulation and is a key target in cancer immunotherapy. Some research has explored α-aminonitriles as potential inhibitors of IDO. Molecular docking studies can elucidate how compounds like this compound might fit into the active site of IDO.

The binding of an inhibitor to IDO typically involves interactions with the heme group and surrounding amino acid residues in the active site. The amino and nitrile groups of this compound, along with the fluorophenyl ring, could form key hydrogen bonds and hydrophobic interactions within the IDO active site, leading to its inhibition.

Ligand Binding and Modulation of Receptor Activity

Beyond enzyme inhibition, fluorinated α-aminonitriles may also act as modulators of receptor activity. The specific interactions between the ligand (this compound) and a receptor's binding pocket determine whether it acts as an agonist, antagonist, or allosteric modulator.

The fluorophenyl group can engage in hydrophobic and aromatic stacking interactions, while the amino and nitrile functionalities can form hydrogen bonds with polar residues in the receptor's binding site. The precise nature of these interactions dictates the conformational changes induced in the receptor, which in turn modulates its downstream signaling.

Biological Pathways and Cellular Impact

The introduction of a fluorinated compound into a biological system can have a range of effects on cellular pathways. While specific studies on this compound are limited, the known effects of similar fluorinated molecules can provide insights into its potential biological impact.

Fluorinated compounds have been shown to induce apoptosis (programmed cell death) in cancer cells and modulate inflammatory pathways. mdpi.com The mechanisms behind these effects can be complex and may involve the alteration of key signaling cascades. For example, some fluorinated molecules can impact the expression and activity of proteins involved in cell cycle regulation and survival.

In the context of neurodegenerative diseases, the ability of fluorinated compounds to cross the blood-brain barrier is of particular interest. nih.gov Once in the central nervous system, they may interact with various targets to exert neuroprotective or other therapeutic effects. The cellular impact could involve modulation of neurotransmitter systems, reduction of oxidative stress, or interference with protein aggregation processes. nih.gov

Table 2: Potential Cellular Impacts of Fluorinated α-Aminonitriles

| Cellular Process | Potential Impact of this compound |

| Apoptosis | May induce apoptosis in rapidly dividing cells, such as cancer cells. |

| Inflammation | Could modulate the production of inflammatory mediators. mdpi.com |

| Cell Cycle | May cause cell cycle arrest at specific checkpoints. nih.gov |

| Signal Transduction | Could interfere with key signaling pathways involved in cell growth and survival. |

Influence on Metabolic Processes and Enzyme Activities

Detailed research specifically outlining the metabolic fate and enzymatic interactions of this compound is not extensively available in current scientific literature. As a synthetic amino acid derivative, its metabolic pathway would likely involve several biochemical transformations. The nitrile group could potentially undergo hydrolysis to form a corresponding carboxylic acid or amide. The fluorophenyl group's stability is a key feature, as the carbon-fluorine bond is exceptionally strong, often resisting metabolic cleavage. The influence of this compound on specific enzyme activities remains an area requiring further investigation.

Modulation of Neurotransmitter Pathways

While direct studies on the interaction of this compound with neurotransmitter pathways are limited, its structure as an amino acid analog suggests potential for such activity. Amino acids are fundamental to neurotransmission, serving as neurotransmitters themselves (e.g., glutamate, GABA) or as precursors for monoamine neurotransmitters like serotonin (B10506) and dopamine. nih.govmdpi.com

Synthetic amino acids can potentially influence these pathways in several ways:

Competitive Inhibition: By mimicking natural amino acids, they might compete for binding sites on receptors or transporters.

Precursor Role: They could potentially be metabolized into novel, biologically active molecules that interact with neuronal signaling.

Enzyme Modulation: They may influence the activity of enzymes involved in the synthesis or degradation of neurotransmitters. mdpi.com

For instance, fluctuations in the levels of large neutral amino acids can affect the synthesis of aromatic amino acid-derived neurotransmitters. nih.gov However, without specific experimental data, the precise effect of this compound on neurotransmitter systems remains speculative and an area for future research.

Preclinical and Pharmacological Research Applications

The compound this compound is primarily available for research purposes and is not intended for direct therapeutic use. scbt.comscbt.com Its value lies in its application as a building block or scaffold in the synthesis of more complex molecules with potential pharmacological activities.

Potential Therapeutic Roles as Anticonvulsants, Antipyretics, and Analgesics

The search for novel therapeutic agents for neurological disorders has led to the investigation of a wide range of synthetic compounds, including amino acid derivatives. nih.gov Research into structurally related molecules suggests that the chemical class to which this compound belongs is of interest in this field. For example, various amides of N-substituted amino acids have been designed and synthesized as potential anticonvulsants. nih.gov

Furthermore, studies on other synthetic molecules containing phenyl and amino groups have shown promise. A series of 3-(chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives were evaluated in models of epilepsy, with some compounds showing more beneficial anticonvulsant activity than the reference drug, valproic acid. mdpi.com Similarly, the pharmacokinetic properties of 2-(4-chlorophenyl)amino-2-(4-pyridyl)ethane, another novel anticonvulsant, have been studied in rats to support the design of new antiepileptic drugs. nih.govresearchgate.net These examples highlight the potential for discovering neurologically active agents from scaffolds related to this compound, although specific research on its direct anticonvulsant, antipyretic, or analgesic properties is not prominent.

Neuroprotective Agent Development

Neuroinflammation is a key factor in many neurodegenerative diseases, and modulating this process is a major goal in the development of neuroprotective agents. Research in this area often focuses on novel synthetic compounds that can interact with specific biological targets to reduce inflammation and protect neurons. For instance, agonists of the Formyl peptide receptor 2 (FPR2) have been shown to promote the resolution of inflammation and are being explored for treating disorders with underlying neuroinflammation. nih.gov While the direct application of this compound as a neuroprotective agent has not been established, its structure could serve as a starting point for the synthesis of more complex molecules designed to target pathways involved in neuroprotection.

Anti-Cancer and Anti-Microbial Potentials (via related heterocyclic scaffolds)

While this compound itself is not primarily studied for these properties, it serves as a valuable precursor for synthesizing heterocyclic compounds, a class of molecules with significant and diverse biological activities. The inclusion of a fluorine atom, as seen in the 4-fluorophenyl group, is a common strategy in medicinal chemistry to enhance the potency and metabolic stability of drug candidates. rsc.org

Research has demonstrated that heterocyclic scaffolds derived from or similar to this compound exhibit promising anti-cancer and anti-microbial effects.

Anti-Cancer Activity: Many heterocyclic compounds are investigated for their ability to inhibit cancer cell growth. For example, a series of novel quinoline-1,3,4-oxadiazole hybrids were synthesized and showed considerable cytotoxic activity against hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7) cell lines. nih.govresearchgate.net Some of these compounds act by inhibiting key enzymes like EGFR tyrosine kinase, which is crucial for cancer cell proliferation. nih.govresearchgate.net Other research on 2-amino-4-aryl-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitriles identified derivatives with high antiproliferative activities that work by disrupting microtubules and arresting the cell cycle. researchgate.net

Anti-Microbial Activity: The same structural motifs often show potential against microbial pathogens. Fluorinated five-membered heterocycles are components in approximately 20% of anticancer and antibiotic drugs, indicating their importance. rsc.org Carbamothioyl-furan-2-carboxamide derivatives have been synthesized and evaluated, showing significant inhibition against various bacterial and fungal strains. nih.gov The lipophilicity conferred by aromatic moieties is often linked to enhanced anti-bacterial activity. nih.gov

The table below summarizes the activity of representative heterocyclic compounds, illustrating the potential of scaffolds that could be derived from this compound.

| Compound Class | Target/Cell Line | Activity | Source |

| Quinoline-oxadiazole derivatives | HepG2 (Hepatocellular Carcinoma) | IC50 values of 0.137–0.332 µg/mL | nih.gov |

| Quinoline-oxadiazole derivatives | MCF-7 (Breast Adenocarcinoma) | IC50 values of 0.164–0.583 µg/mL | nih.gov |

| Quinoline-oxadiazole derivatives | EGFR Tyrosine Kinase | IC50 values as low as 0.14 µM | nih.govresearchgate.net |

| Carbamothioyl-furan-2-carboxamides | Bacterial and Fungal Strains | MIC values of 150.7–295 µg/mL | nih.gov |

| Pyrano[3,2-c]chromene derivatives | HT-29 (Colon Carcinoma) | IC50 value of 0.5 µM | researchgate.net |

Future Directions and Emerging Research Avenues

Development of Novel Stereoselective Synthetic Methodologies

The biological activity of chiral molecules is often dependent on their stereochemistry. Consequently, the development of stereoselective methods for synthesizing chiral α-aminonitriles like 2-amino-2-(4-fluorophenyl)acetonitrile is a primary research focus. The large-scale production of these compounds with controlled chirality remains a significant challenge. mdpi.com

Current research is moving beyond classical approaches to embrace more sophisticated catalytic systems. While the catalytic asymmetric Strecker reaction is a well-established method, new approaches are continuously being developed to access chiral α,α-dialkyl aminonitriles, which are not easily synthesized via traditional Strecker reactions. mdpi.comwestlake.edu.cn One such novel approach involves the reaction of cyanoketimines with enals, which allows for the stereoselective synthesis of complex aminonitriles, including those with two adjacent stereocenters. westlake.edu.cn

Organocatalysis has emerged as a powerful, environmentally benign alternative to metal-based catalysts. mdpi.com Catalysts such as pseudo-enantiomeric squaramides and hydroquinine (B45883) have been successfully employed in enantioselective Strecker reactions, producing α-aminonitriles in high yields and enantioselectivities. mdpi.com Another innovative strategy uses chiral bis-hydroxy polyethers as organocatalysts that can generate a chiral cyanide anion from sources like potassium cyanide (KCN). mdpi.com

Furthermore, biocatalysis presents a promising avenue for the enantioselective synthesis of fluorinated compounds. chemrxiv.org Enzymes, such as ene reductases, are being explored for the asymmetric synthesis of alkyl fluorides. chemrxiv.org The application of enzymes like protoglobin from extremophiles is also being investigated for C-H amination reactions, which could lead to novel biocatalytic routes for fluorinated amino esters and their nitrile precursors. nih.gov

| Catalyst Type | Example/Method | Key Advantages |

| Metal Complex | Novel Zirconium Binuclear Catalyst | High enantioselectivities and yields in Strecker reactions. nih.gov |